molecular formula C24H28N2O6 B557858 Fmoc-N-(2-Boc-aminoethyl)-Gly-OH CAS No. 141743-15-9

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Cat. No. B557858
M. Wt: 440,49 g/mole
InChI Key: SMLJSDLXJRGOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is a key building block in the solid-phase synthesis of Peptide Nucleic Acids (PNAs) . It is also known as Fmoc-N-(2-Boc-aminoethyl)glycine .


Synthesis Analysis

The synthesis of “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” involves stirring N-(2-tert-butoxycarbonylaminoethyl)aminoacetic acid together with water, sodium hydrogen carbonate, and tetrahydrofuran . Subsequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide is added . The mixture is stirred at room temperature for 20 hours, and the salt is removed by filtration .


Molecular Structure Analysis

The empirical formula of “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is C24H28N2O6 . Its molecular weight is 440.49 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NCCN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 .


Chemical Reactions Analysis

“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is used in various reactions due to its stability and compatibility. It is particularly useful in peptide synthesis and drug development.


Physical And Chemical Properties Analysis

“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” has a high GI absorption and is a substrate of P-gp . It is an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . Its Log Po/w (iLOGP) is 2.78 , indicating its lipophilicity. It is moderately soluble, with a solubility of 0.0228 mg/ml .

Scientific Research Applications

Biochemical and Pharmacological Research Relevance

  • Human Flavin-Containing Monooxygenases :

    • The pharmacological and toxicological significance of human flavin-containing monooxygenase (FMO) is substantial. FMOs oxygenate heteroatom-containing chemicals and drugs, generally converting them into harmless metabolites. This process is vital in drug metabolism, highlighting the potential relevance of compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH in pharmacological applications (Cashman & Zhang, 2006).
  • Functional Magnetic Resonance Imaging (fMRI) :

    • While not directly related to chemical synthesis, the development of methodologies for investigating cognitive processes and the reliability of fMRI findings showcases the importance of advanced scientific techniques in understanding human biology (Bennett & Miller, 2010). Such methodologies may indirectly relate to research on compounds for neurological applications.
  • Electrochemical Biosensors :

    • The review on electrochemical biosensors based on ferroceneboronic acid and its derivatives discusses the development of biosensors for various applications, including the detection of sugars and glycated hemoglobin. This highlights the growing importance of electrochemical methods in biomedical research, which could be relevant for the analytical applications of compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (Wang et al., 2014).
  • Peptide Medicines and Impurities :

    • The analysis of peptide medicines and their impurities underscores the complexity of peptide synthesis and the importance of controlling impurities, which is directly relevant to the synthesis and application of specific peptide compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (D'Hondt et al., 2014).
  • Nanomaterials in Medicine :

    • The use of flavonoids in the 'Green' synthesis of nanomaterials for therapeutic purposes illustrates the intersection between natural compounds and advanced materials science, potentially relevant to the research and development of new drug delivery systems or biomedical devices (Sathishkumar et al., 2018).

Safety And Hazards

The safety and hazards associated with “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” are indicated by the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJSDLXJRGOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373276
Record name Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

CAS RN

141743-15-9
Record name Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.9 g (50 mmol) of N-(2-tert-butoxycarbonylaminoethyl)aminoacetic acid are stirred together with 50 ml of water, 11.3 g (135 mmol) of sodium hydrogen carbonate and 50 ml of tetrahydrofuran. Subsequently, 24.3 g (72 mmol) of N-(9-fluorenylmethoxycarbonyloxy)succinimide are added. The mixture is stirred at room tmeperature for 20 h and the salt removed by filtration; the filtrate is acidified and the phases separated, and the organic phase is then concentrated.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

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